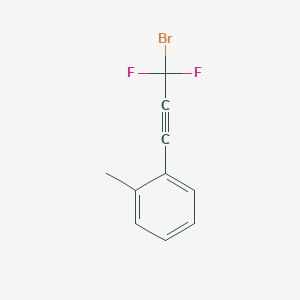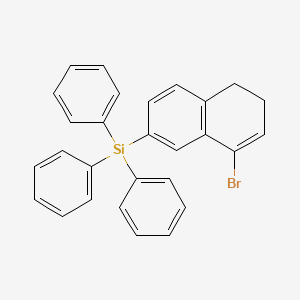
(8-Bromo-5,6-dihydronaphthalen-2-yl)(triphenyl)silane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(8-Bromo-5,6-dihydronaphthalen-2-yl)(triphenyl)silane is an organosilicon compound that features a brominated naphthalene moiety attached to a triphenylsilane group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (8-Bromo-5,6-dihydronaphthalen-2-yl)(triphenyl)silane typically involves the bromination of a naphthalene derivative followed by a coupling reaction with triphenylsilane. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the use of a palladium catalyst and a boron reagent under mild conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the compound.
化学反应分析
Types of Reactions
(8-Bromo-5,6-dihydronaphthalen-2-yl)(triphenyl)silane can undergo various types of chemical reactions, including:
Oxidation: The brominated naphthalene moiety can be oxidized to form corresponding naphthoquinones.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated naphthalene derivative.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Naphthoquinones
Reduction: Hydrogenated naphthalene derivatives
Substitution: Various substituted naphthalene derivatives
科学研究应用
(8-Bromo-5,6-dihydronaphthalen-2-yl)(triphenyl)silane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Medicine: Investigated for its potential use in drug discovery and development.
Industry: Utilized in the synthesis of materials with specific electronic and optical properties.
作用机制
The mechanism of action of (8-Bromo-5,6-dihydronaphthalen-2-yl)(triphenyl)silane depends on its specific application. In general, the compound can interact with various molecular targets through its brominated naphthalene moiety and triphenylsilane group. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
相似化合物的比较
Similar Compounds
8-Bromo-3,4-dihydronaphthalen-2(1H)-one: A brominated naphthalene derivative with similar structural features.
8-Bromo-3,4-dihydronaphthalen-1(2H)-one: Another brominated naphthalene compound with slight structural differences.
Uniqueness
(8-Bromo-5,6-dihydronaphthalen-2-yl)(triphenyl)silane is unique due to the presence of the triphenylsilane group, which imparts distinct electronic and steric properties. This makes it a valuable compound for various synthetic and research applications.
属性
CAS 编号 |
922715-01-3 |
|---|---|
分子式 |
C28H23BrSi |
分子量 |
467.5 g/mol |
IUPAC 名称 |
(8-bromo-5,6-dihydronaphthalen-2-yl)-triphenylsilane |
InChI |
InChI=1S/C28H23BrSi/c29-28-18-10-11-22-19-20-26(21-27(22)28)30(23-12-4-1-5-13-23,24-14-6-2-7-15-24)25-16-8-3-9-17-25/h1-9,12-21H,10-11H2 |
InChI 键 |
PYZBMCHYOXJRKO-UHFFFAOYSA-N |
规范 SMILES |
C1CC2=C(C=C(C=C2)[Si](C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)C(=C1)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-([1,3]Thiazolo[5,4-d]pyrimidin-2-yl)-2-(thiomorpholin-4-yl)benzonitrile](/img/structure/B14178140.png)
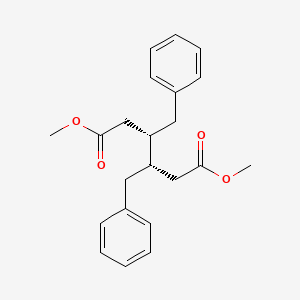
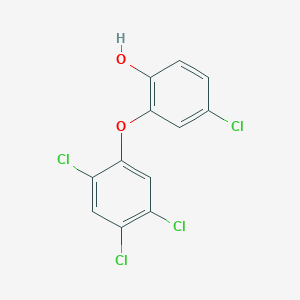

![5-{3-[2-(7-Chloroquinolin-2-yl)ethenyl]phenyl}-5-[7-(cyanomethoxy)-2,3-dihydro-1H-indol-1-yl]pentanenitrile](/img/structure/B14178157.png)
![5-Heptyl-3-(1-methyl-1H-pyrazol-4-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B14178165.png)
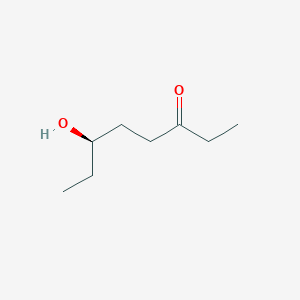
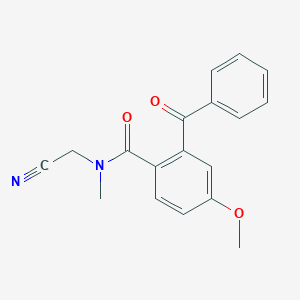

![1-{[(Ethylsulfanyl)carbonyl]oxy}propyl 2-methylpropanoate](/img/structure/B14178187.png)

![2-[2-(4-Methoxyphenyl)-2-nitroethenyl]-5-phenylfuran](/img/structure/B14178207.png)
